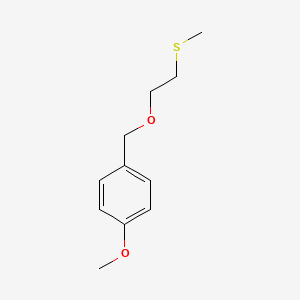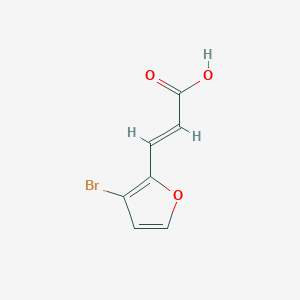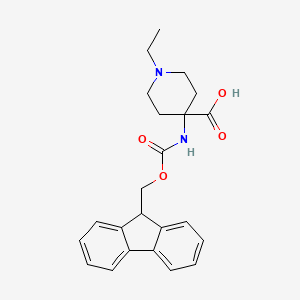
1-Chloropropan-2-yl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropropan-2-yl carbamate is an organic compound with the molecular formula C₄H₈ClNO₂ It is a derivative of carbamic acid and contains a chlorinated propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloropropan-2-yl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 1-chloropropan-2-ol and carbamic acid.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Acidic or basic catalysts for hydrolysis.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed:
- Substituted carbamates.
- 1-Chloropropan-2-ol.
- Carbonyl compounds.
Applications De Recherche Scientifique
1-Chloropropan-2-yl carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Agriculture: It can be employed in the synthesis of agrochemicals and pesticides.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-chloropropan-2-yl carbamate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chlorine atom in the molecule acts as a leaving group, facilitating substitution reactions. In biological systems, the compound may inhibit specific enzymes by carbamoylation, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1-Chloropropan-2-yl isocyanate: Similar structure but contains an isocyanate group instead of a carbamate group.
1-Chloropropan-2-yl thiocarbamate: Contains a sulfur atom in place of the oxygen atom in the carbamate group.
1-Chloropropan-2-yl urea: Contains an additional amine group compared to the carbamate.
Uniqueness: 1-Chloropropan-2-yl carbamate is unique due to its specific reactivity and the presence of both a chlorinated propyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-chloropropan-2-yl carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHCTCHKQYNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl N-[3-(benzylamino)propyl]-N-methylcarbamate](/img/structure/B8014298.png)










![2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid](/img/structure/B8014384.png)


